

ABBV-318 chemical properties and solubility

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Compound of Interest

Compound Name: ABBV-318

Cat. No.: B10829292

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An In-Depth Technical Guide to the Chemical Properties and Solubility of **ABBV-318**

Introduction

ABBV-318 is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2][3][4] These sodium channel isoforms are key targets in the development of novel analgesics for the treatment of pain.[5][6] The structure-activity relationship (SAR) studies leading to its discovery focused on improving potency at Nav1.7, enhancing selectivity over the hERG channel, and mitigating phospholipidosis observed with earlier lead compounds.[5] **ABBV-318** has demonstrated significant efficacy in preclinical rodent models of both inflammatory and neuropathic pain.[5]

Chemical Properties

The fundamental chemical properties of **ABBV-318** are summarized in the table below.

Property	Value	Source
Molecular Formula	C20H15F4N3O2	[1][7]
Molecular Weight	405.35 g/mol	[1][7]
CAS Number	1802848-94-7	[1]
Appearance	Solid, White to light yellow powder	[1]
SMILES	<chem>O=C(N1C--INVALID-LINK--CC1)C2=NC3=CC=C(OC4=NC=C(C(F)(F)F)C=C4)C=C3C=C2</chem>	[1]
Purity	98% by HPLC	[7]

Solubility

ABBV-318 is soluble in dimethyl sulfoxide (DMSO). [1][7] Detailed solubility information for both in vitro and in vivo preparations is provided below.

Solvent/System	Concentration	Notes
DMSO	166.67 mg/mL (411.18 mM)	Requires sonication. Hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended. [1]
In Vivo Formulation 1 (Clear Solution)	≥ 2.08 mg/mL	A 100 μ L DMSO stock solution (20.8 mg/mL) is added to 400 μ L PEG300, mixed, then 50 μ L Tween-80 is added and mixed, and finally, 450 μ L of saline is added to adjust the volume to 1 mL. Saturation is unknown. Caution is advised for dosing periods exceeding half a month. [1]
In Vivo Formulation 2 (Suspension)	2.08 mg/mL	A 100 μ L DMSO stock solution (20.8 mg/mL) is added to 900 μ L of 20% SBE- β -CD in saline and mixed. This formulation is suitable for oral and intraperitoneal injection. [1]
In Vivo Formulation 3 (Clear Solution)	≥ 2.08 mg/mL	A 100 μ L DMSO stock solution (20.8 mg/mL) is added to 900 μ L of corn oil and mixed. Saturation is unknown. Caution is advised for dosing periods exceeding half a month. [1]

Experimental Protocols

Preparation of Stock Solutions

A common method for preparing a stock solution of **ABBV-318** for in vitro experiments involves dissolving the compound in DMSO.^[1]

Protocol for 1 mM Stock Solution:

- 1 mg Scale: Dissolve 1 mg of **ABBV-318** in 2.4670 mL of DMSO.
- 5 mg Scale: Dissolve 5 mg of **ABBV-318** in 12.3350 mL of DMSO.
- 10 mg Scale: Dissolve 10 mg of **ABBV-318** in 24.6700 mL of DMSO.

For optimal results, it is recommended to use newly opened DMSO and sonicate the mixture to ensure complete dissolution.^[1]

Storage of Stock Solutions

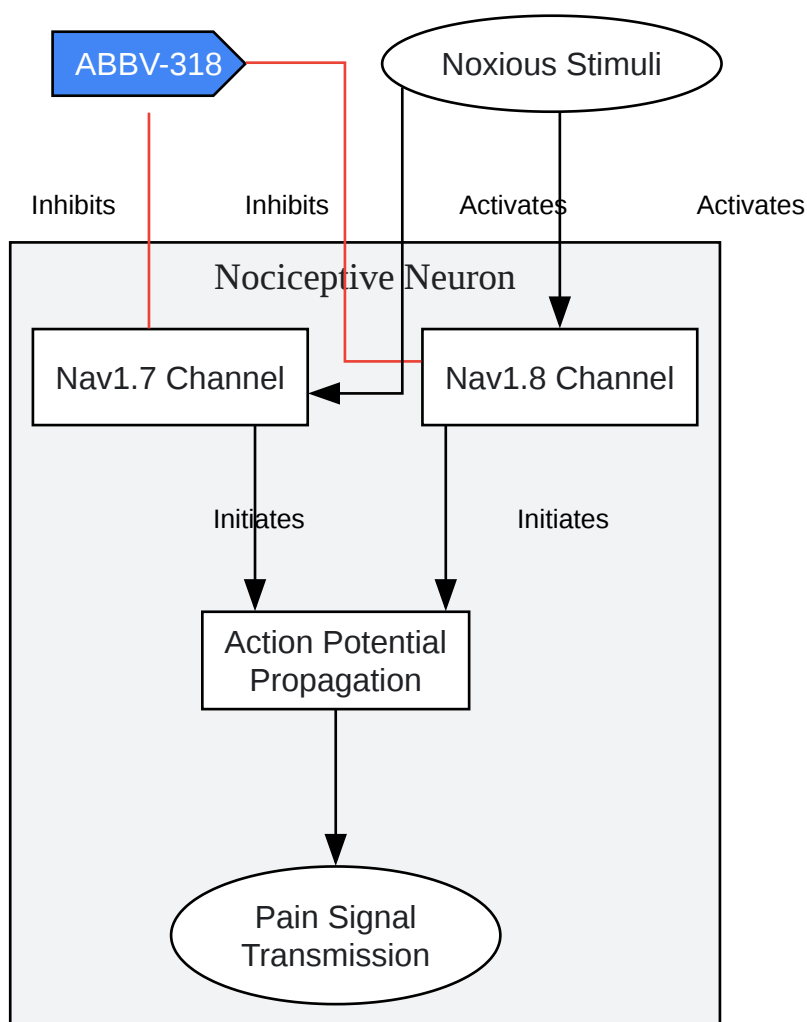
Proper storage is crucial to maintain the stability and activity of **ABBV-318** solutions.

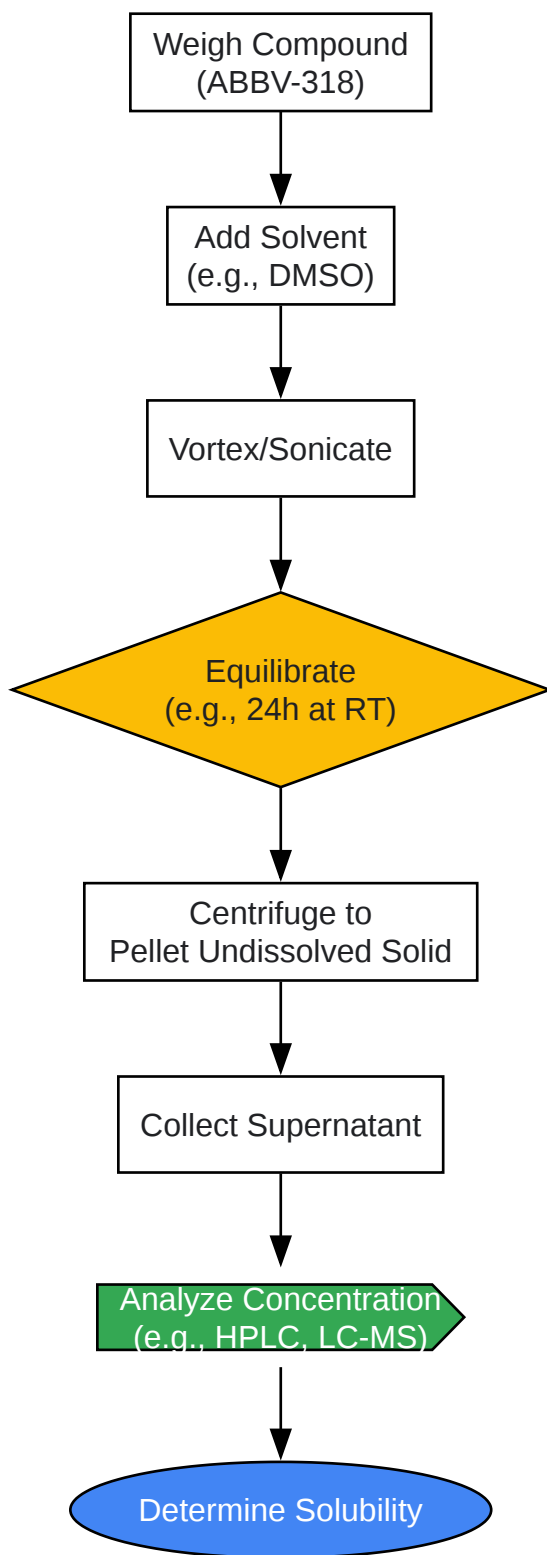
- -80°C: The stock solution is stable for up to 6 months.
- -20°C: The stock solution is stable for up to 1 month.

The powdered form of **ABBV-318** should be stored at -20°C for up to 3 years.^[1]

Mechanism of Action and Signaling Pathway

ABBV-318 functions as a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.^{[1][5]} These channels are critical for the initiation and propagation of action potentials in nociceptive neurons, which are responsible for transmitting pain signals. By blocking these channels, **ABBV-318** reduces neuronal excitability and thereby alleviates pain.





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